molecular formula C15H9F2NO2 B1492907 Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate CAS No. 1393441-84-3

Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate

Cat. No.: B1492907
CAS No.: 1393441-84-3
M. Wt: 273.23 g/mol
InChI Key: OVMXLRNROLYNOM-UHFFFAOYSA-N
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Description

Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate: is a chemical compound with the molecular formula C15H9F2NO2 . It is characterized by the presence of a fluorine atom and a cyano group on the phenyl ring, making it a valuable compound in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Buchwald-Hartwig Amination: This method involves the palladium-catalyzed coupling of aryl halides with amines. The reaction typically requires a palladium catalyst, a ligand, and a base.

  • Suzuki-Miyaura Coupling: This cross-coupling reaction involves the use of boronic acids and halides in the presence of a palladium catalyst. It is widely used for the formation of carbon-carbon bonds.

  • Nucleophilic Aromatic Substitution: This method involves the substitution of a halogen atom on an aromatic ring with a nucleophile, often under harsh conditions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the cyano group to an amine.

  • Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.

  • Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst are often used.

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Carboxylic acids and ketones.

  • Reduction: Primary amines.

  • Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • Methyl 3-(4-cyano-3-fluorophenyl)-4-fluorobenzoate

  • Methyl 3-(4-cyano-3-fluorophenyl)-2-fluorobenzoate

  • Methyl 3-(4-cyano-3-fluorophenyl)-benzoate

Uniqueness: The presence of two fluorine atoms on the benzene ring distinguishes Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate from its similar counterparts, potentially leading to different chemical and biological properties.

This compound's unique structure and reactivity make it a valuable tool in various scientific and industrial fields. Its applications range from synthetic chemistry to potential therapeutic uses, highlighting its versatility and importance.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F2NO2/c1-20-15(19)12-4-11(5-13(16)6-12)9-2-3-10(8-18)14(17)7-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMXLRNROLYNOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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